molecular formula C8H5BrClFO B12841916 3-Bromo-5-fluoro-4-methylbenzoyl chloride

3-Bromo-5-fluoro-4-methylbenzoyl chloride

Cat. No.: B12841916
M. Wt: 251.48 g/mol
InChI Key: QLUYXZLZVWCSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-4-methylbenzoyl chloride: is an organic compound with the molecular formula C8H5BrClFO It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid, and the bromine can be reduced to a hydrogen atom.

    Coupling Reactions: It can participate in coupling reactions like to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like or in the presence of a base such as .

    Oxidation: Reagents like or .

    Reduction: Reagents like or .

Major Products:

    Amines: From nucleophilic substitution with amines.

    Carboxylic Acids: From oxidation of the methyl group.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Potential use in the synthesis of pharmaceutical compounds.
  • Investigated for its biological activity and potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-4-methylbenzoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzoyl chloride
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-3-fluorobenzoyl chloride

Comparison:

Properties

Molecular Formula

C8H5BrClFO

Molecular Weight

251.48 g/mol

IUPAC Name

3-bromo-5-fluoro-4-methylbenzoyl chloride

InChI

InChI=1S/C8H5BrClFO/c1-4-6(9)2-5(8(10)12)3-7(4)11/h2-3H,1H3

InChI Key

QLUYXZLZVWCSSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.